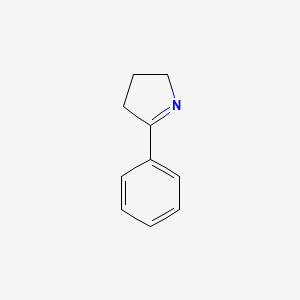

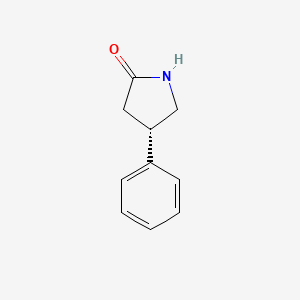

(S)-4-Phenylpyrrolidin-2-one

概要

説明

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis through Dynamic Kinetic Resolution : (S)-4-Phenylpyrrolidin-2-one can be synthesized from a commercial compound using dynamic kinetic resolution (DKR) involving enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method provides access to 4-arylpyrrolidin-2-ones derivatives, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski, Faber, & Kroutil, 2009).

- Double Reduction of Cyclic Sulfonamides : The compound has been achieved via double reduction of cyclic sulfonamide precursors, following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, 2007).

Pharmacological and Biological Applications

- Bromodomain Inhibitors : 1-Methyl-4-phenylpyrrolidin-2-one and its derivatives are used in the development of bromodomain inhibitors. These compounds exhibit increased affinityas inhibitors of bromodomain-containing protein 4, indicating potential in targeting epigenetic regulation (Hilton-Proctor et al., 2020).

- Anticonvulsant Properties : 3-Ethyl-3-phenylpyrrolidin-2-one, a related compound, demonstrates robust activity in animal models of drug-resistant epilepsy, making it a promising candidate for clinical development. Its enantiopure and racemic forms have significant differences in their supramolecular organization, which can affect their pharmacological properties (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).

Medicinal Chemistry Applications

- Factor Xa Inhibitors : Sulfonamidopyrrolidin-2-one-based factor Xa inhibitors, incorporating specific motifs like phenylpyrrolidine, have been developed for their anticoagulant properties with potential for oral dosing in humans (Young et al., 2011).

- HIV-1 Reverse Transcriptase Inhibition : Derivatives of 4-phenylpyrrolidin-2-one have shown potential as inhibitors of the HIV-1 reverse transcriptase enzyme, indicating their significance in antiviral research (Tamazyan et al., 2007).

Material Science and Chemistry

- Electrochemically Active Probes : Derivatives of 4-phenylpyrrolidin-2-one have been utilized in the synthesis of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives, creating water-soluble and biocompatible probes for biomolecules. These derivatives demonstrate high electrochemical activity, making them useful in various biochemical applications (Baldoli et al., 2007).

Synthetic Chemistry

- Catalytic Arylation : The compound has been used in studies for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, employing ruthenium-based catalysts. This method signifies an advancement in organic synthesis, particularly in modifying pyrrolidine rings (Sezen & Sames, 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4S)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Phenylpyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)

![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)